4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Description
4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a methoxy group at the 4-position and a methyl group at the 1-position (Figure 1). This scaffold is of significant interest in medicinal chemistry due to its versatility in targeting kinases, microbial pathogens, and cancer cell lines .
Properties
CAS No. |
717875-82-6 |
|---|---|
Molecular Formula |
C8H10N4O |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
4-methoxy-1-methylpyrazolo[3,4-b]pyridin-3-amine |
InChI |
InChI=1S/C8H10N4O/c1-12-8-6(7(9)11-12)5(13-2)3-4-10-8/h3-4H,1-2H3,(H2,9,11) |
InChI Key |
REGYULXJGDJGBJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=N1)N)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Yield
-
Catalyst : Acetic acid (1.5 mL per mmol of pyrazol-5-amine)
-
Temperature : 110°C under microwave irradiation
-
Time : 25–28 minutes
-
Yield : 61–82% for tricyclic cyclopenta-fused pyrazolo[3,4-b]pyridines
A representative synthesis involves irradiating 2,2-dihydroxy-1-phenylethanone (152 mg, 1.0 mmol), 3-methyl-1-phenyl-1H-pyrazol-5-amine (173 mg, 1.0 mmol), aniline (93 mg, 1.0 mmol), and 4-hydroxy-6-methyl-2H-pyran-2-one (126 mg, 1.0 mmol) in acetic acid at 110°C for 28 minutes. Purification via flash chromatography yields the target compound.
One-Pot Solvent-Free Synthesis
This method leverages 5-aminopyrazoles and azlactones (4-arylidene-2-phenyloxazol-5-ones) under solvent-free conditions, followed by elimination in a superbasic medium.
Key Steps
Optimization Data
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Temperature | 150°C | 81% → 73%* |
| Base | t-BuOK | 60% → 81% |
| Solvent | DMSO | 62% → 81% |
| *Yield comparison between solvent-free and solvent-assisted conditions. |
Microwave-Assisted Cyclocondensation
Microwave irradiation accelerates the synthesis of pyrazolo[3,4-b]pyridines by enhancing reaction kinetics. A representative protocol involves:
-
Formation of 5-Aminopyrazole : Reacting 2-chloropyridine with hydrazine monohydrate under microwave irradiation (150°C, 10 minutes) to yield 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (91% yield).
-
Cyclization : Treating the aminopyrazole with arylaldehydes at 250°C for 15 minutes to form bis-pyrazolo[3,4-b]pyridines.
Advantages
-
Reduced reaction time (15–30 minutes vs. 12–24 hours for conventional heating)
Three-Component Reaction with Cyclic 1,3-Dicarbonyl Compounds
Aryl aldehydes, pyrazol-5-amines, and cyclic 1,3-dicarbonyl compounds (e.g., dimedone) react under catalyst-free or TPAB-catalyzed conditions.
Comparative Analysis
| Condition | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Catalyst-free | None | H2O/EtOH | 60–75 |
| TPAB (20 mol%) | TPAB | H2O/Acetone | 85–97 |
The TPAB-catalyzed pathway proceeds via Knoevenagel condensation, Michael addition, and double cyclization, enabling access to pyrazoloquinolines.
Substitution and Cyclization Approaches
Pyridine Ring Formation
Introducing a pyridine ring into a preexisting pyrazole scaffold via cyclization of 5-aminopyrazoles with diketones or aldehydes is a common strategy. For example, heating 5-amino-3-methylpyrazole with dimedone in ethanol under reflux yields fused pyrazolo[3,4-b]pyridines.
Industrial-Scale Considerations
Continuous Flow Synthesis
Industrial production often employs continuous flow reactors to enhance reproducibility and safety. Key parameters include:
-
Residence Time : 5–10 minutes
-
Temperature Control : ±2°C precision
-
Throughput : 1–5 kg/day for pilot-scale systems
Purification Techniques
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Flash Chromatography | 95–98 | 70–85 |
| Recrystallization | 99+ | 50–65 |
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with diverse functional groups, enhancing the compound’s versatility in chemical synthesis .
Scientific Research Applications
Kinase Inhibition
One of the most notable applications of 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is its role as an inhibitor of kinase enzymes. Kinases are vital in cell signaling pathways, and their dysregulation is often implicated in cancer and other diseases. This compound has shown promise in inhibiting specific kinases by mimicking natural substrates or inhibitors .
Anticancer Potential
Research indicates that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant antiproliferative activities against various cancer cell lines. For instance, studies have demonstrated that compounds similar to this compound can induce apoptosis and inhibit angiogenesis in tumor cells . This makes them valuable candidates for further exploration in anticancer therapies.
Case Studies
Several studies have highlighted the effectiveness of this compound and its derivatives:
Mechanism of Action
The mechanism of action of 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to mimic natural substrates or inhibitors, thereby modulating biological pathways. For instance, it may inhibit kinase enzymes by binding to their active sites, preventing phosphorylation events crucial for cell signaling .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Analogues
Key Observations :
- Methoxy Positioning : The 4-methoxy group in the target compound may enhance electron-donating effects compared to analogues with methoxy groups on aromatic side chains (e.g., 6m) .
- Methyl vs. Hydrogen at Pyrazole 1-Position : Methyl substitution at the pyrazole 1-position (as in the target compound) may improve metabolic stability compared to unsubstituted analogues (e.g., ).
Key Observations :
Antiproliferative and Antiangiogenic Effects
- N-(3,4,5-Trimethoxyphenyl) derivatives exhibit potent antiangiogenic activity (IC₅₀ = 0.12–1.8 µM) by inhibiting tubulin polymerization, highlighting the importance of methoxy-rich aryl groups .
- 6-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl) derivative (APcK110) : A Kit kinase inhibitor (IC₅₀ = 8 nM), emphasizing the role of methoxy and fluorophenyl groups in kinase binding .
Antimicrobial and Antimalarial Activity
- Quinoline-pyrazolo[3,4-b]pyridine hybrids (e.g., 5a-t) show antimalarial activity against Plasmodium falciparum (IC₅₀ = 0.8–4.2 µM), driven by the quinoline moiety’s heme-binding capacity .
Kinase Inhibition
- 3-Amino-1H-pyrazolo[3,4-b]pyridine core: Serves as a scaffold for MELK kinase inhibitors, with substituents at the 4- and 6-positions modulating selectivity .
SAR Insights for the Target Compound :
- The 4-methoxy group may enhance solubility and hydrogen-bonding interactions compared to non-polar substituents (e.g., methyl in ).
- The 1-methyl group likely reduces metabolic degradation, as seen in analogues with improved pharmacokinetic profiles .
Biological Activity
4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound with significant potential in medicinal chemistry. Its structure, characterized by a pyrazolo[3,4-b]pyridine core, features a methoxy group and a methyl group that enhance its biological activity. This compound has garnered attention due to its ability to interact with various molecular targets, particularly in the context of enzyme inhibition and receptor binding.
- Molecular Formula : C8H10N4O
- Molecular Weight : 178.19 g/mol
- CAS Number : 717875-82-6
The biological activity of this compound is primarily linked to its interaction with specific enzymes and receptors. It has been identified as a potential inhibitor of kinase enzymes, which are crucial for cell signaling pathways. By mimicking natural substrates or inhibitors, this compound can modulate various biological processes, making it a valuable candidate for therapeutic applications .
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory activity against several kinases:
- CDK2 and CDK9 : Studies have shown that this compound can inhibit these cyclin-dependent kinases, which play vital roles in cell cycle regulation and transcriptional control .
Anticancer Activity
In vitro studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridines, including this compound, possess anticancer properties. Notable findings include:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cell lines such as HeLa and MCF7 .
- Apoptosis Induction : It promotes both early and late apoptosis in cancer cells, indicating its potential as an antitumor agent .
Structure-Activity Relationship (SAR)
The unique substitution pattern of this compound enhances its selectivity and potency against various biological targets. Comparative studies with structurally similar compounds reveal that modifications in the pyrazole ring significantly influence biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1H-Pyrazolo[3,4-b]pyridine | Lacks methoxy and methyl groups | Less specificity in biological interactions |
| 6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine | Contains amino group; different substitution pattern | Explored for kinase inhibition |
Case Studies
Several studies have explored the biological activity of related compounds:
- Anticancer Efficacy : A study on pyrazolo[3,4-b]pyridine derivatives showed that specific substitutions enhanced anticancer activity against various cell lines .
- Kinase Inhibition : Molecular docking studies have provided insights into binding modes of this compound with CDK2 and CDK9 active sites .
Q & A
What are the key synthetic methodologies for preparing 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine?
Basic Research Question
The synthesis typically involves cyclization reactions using hydrazine hydrate or derivatives. For example, refluxing chlorinated precursors (e.g., 2-chloro-6-phenyl-nicotinonitrile) with hydrazine hydrate in ethanol yields pyrazolo-pyridin-3-amine derivatives. Key steps include monitoring the disappearance of the nitrile (CN) group via IR spectroscopy (absorption bands ~2220 cm⁻¹) and confirming NH₂ group formation through NMR (δ 4.5–12.5 ppm for exchangeable protons) . Alternative routes may involve Pd-catalyzed cross-coupling or tetrahydropyran protection strategies to enhance regioselectivity .
How is structural characterization performed for this compound?
Basic Research Question
Structural confirmation relies on spectroscopic techniques:
- ¹H/¹³C NMR : Signals for methoxy (δ ~3.8–4.0 ppm), methyl (δ ~3.3 ppm), and aromatic protons (δ ~6.5–8.5 ppm) are critical. NH₂ protons appear as broad, exchangeable signals .
- IR : Stretching vibrations for NH₂ (3448–3176 cm⁻¹) and methoxy groups (~1250 cm⁻¹) are diagnostic .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .
What strategies optimize reaction yields and purity during synthesis?
Advanced Research Question
Yield optimization requires careful control of reaction conditions:
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile, DMF) improve solubility of intermediates .
- Temperature/Time : Prolonged reflux (24–48 hours) ensures complete cyclization, while lower temperatures reduce side reactions .
- Purification : Column chromatography or recrystallization from ethanol/acetonitrile resolves isomer mixtures (e.g., 6-methoxy vs. 4-methoxy isomers) .
How can researchers investigate the biological activity of this compound?
Advanced Research Question
Mechanistic studies involve:
- In Vitro Assays : Cytotoxicity screening against cancer cell lines (e.g., HCT-116, MDA-MB-231) using MTT assays .
- Target Identification : Molecular docking (e.g., AutoDock Vina) predicts interactions with enzymes like GSK-3β or kinases .
- SAR Analysis : Modifying substituents (e.g., methoxy position) to correlate structural changes with activity .
How do researchers address regioselectivity challenges in pyrazolo-pyridine synthesis?
Advanced Research Question
Regioselectivity is influenced by:
- Substituent Effects : Electron-donating groups (e.g., methoxy) direct cyclization to specific positions .
- Catalytic Systems : Pd(OAc)₂/PPh₃ enhances cross-coupling efficiency for aryl/heteroaryl substitutions .
- Protecting Groups : Temporary protection (e.g., tetrahydropyran) prevents undesired ring closure .
What analytical approaches resolve data contradictions in spectral interpretation?
Advanced Research Question
Contradictions (e.g., unexpected NMR signals) are addressed by:
- 2D NMR (COSY, HSQC) : Resolves overlapping proton signals and assigns carbon environments .
- X-ray Crystallography : Provides definitive confirmation of regiochemistry and hydrogen bonding patterns .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict vibrational spectra and validate experimental IR/NMR .
How is computational chemistry applied to study this compound’s interactions?
Advanced Research Question
Computational methods include:
- Docking Simulations : Predict binding modes to biological targets (e.g., kinase ATP-binding pockets) using Schrödinger Suite .
- MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales .
- QSAR Models : Relate substituent electronic parameters (Hammett σ) to inhibitory potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
